1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine
Overview
Description
1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine is a useful research compound. Its molecular formula is C10H15F3N4 and its molecular weight is 248.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine is the serotonin receptor . Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .
Mode of Action
This compound acts as a serotonergic agonist . It binds directly and selectively to the serotonin receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This interaction with the serotonin receptors mimics the effects of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Biochemical Pathways
The compound’s action on the serotonin receptors affects the serotonergic pathways in the brain . These pathways are involved in various physiological processes such as mood regulation, sleep, and appetite, among others . By acting as a serotonergic agonist, this compound can influence these processes .
Pharmacokinetics
The piperazine moiety in this compound is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . It is also used as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the serotonin receptors. By acting as a serotonergic agonist, it can influence various physiological processes mediated by these receptors, potentially leading to changes in mood, sleep, and appetite .
Biochemical Analysis
Biochemical Properties
1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as superoxide dismutase, polyphenol oxidase, and phenylalanine ammonia-lyase . These interactions enhance the activities of these enzymes, leading to increased defensive responses in biological systems. Additionally, this compound can bind to serotonin receptors, mimicking the effects of serotonin and influencing various physiological processes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By binding to serotonin receptors, this compound can modulate neurotransmitter release and impact neuronal communication . Furthermore, it has been shown to activate the phenylpropanoid biosynthesis pathway, enhancing the production of secondary metabolites that play a role in plant defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound functions as a full agonist at serotonin receptors, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . By binding to these receptors, it can mimic the effects of serotonin and influence various physiological processes. Additionally, this compound has been shown to enhance the activities of enzymes involved in the phenylpropanoid biosynthesis pathway, leading to increased production of defensive metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of defensive pathways and increased production of secondary metabolites
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to enhance defensive enzyme activities and activate the phenylpropanoid biosynthesis pathway . At higher doses, it can produce adverse effects such as anxiety-like responses, altered thermoregulation, and weak cardiovascular effects . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the phenylpropanoid biosynthesis pathway. This compound interacts with enzymes such as superoxide dismutase, polyphenol oxidase, and phenylalanine ammonia-lyase, enhancing their activities and leading to increased production of defensive metabolites . Additionally, this compound can influence metabolic flux and metabolite levels, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can interact with serotonin transporters, influencing its localization and accumulation within neuronal cells . Additionally, its interactions with defensive enzymes suggest that it may be distributed to specific cellular compartments involved in plant defense mechanisms .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been shown to localize within neuronal cells, where it interacts with serotonin receptors and influences neurotransmitter release . Additionally, its interactions with defensive enzymes suggest that it may be targeted to specific compartments or organelles involved in plant defense mechanisms
Properties
IUPAC Name |
1-[2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4/c11-10(12,13)9-8(7-15-16-9)1-4-17-5-2-14-3-6-17/h7,14H,1-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNNMBYZCBJVQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=C(NN=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.